3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that features a fluorinated aromatic ring and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluoro-4-methoxyacetophenone with an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol . The product is then purified through recrystallization from a solvent mixture like ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The fluorinated aromatic ring and keto group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxyphenylboronic acid: Shares the fluorinated aromatic ring but differs in functional groups.
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one: Similar structure but contains a chlorophenyl group instead of a keto group.
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to its combination of a fluorinated aromatic ring and a keto group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Biological Activity
3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorine atom and a methoxy group, suggest enhanced interactions with biological targets, making it a candidate for further pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C10H11FO3 with a molecular weight of 198.19 g/mol. The presence of the fluorine and methoxy substituents enhances its lipophilicity and solubility, which are critical for bioavailability and efficacy in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom can influence the compound's binding affinity, while the methoxy group may enhance selectivity towards certain biological pathways. Preliminary studies suggest that this compound may modulate pathways involved in inflammation and metabolic regulation through interactions with peroxisome proliferator-activated receptors (PPARs) .
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as obesity and diabetes. The compound's inhibitory effects on specific enzymes are currently being investigated using techniques like molecular docking and surface plasmon resonance.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of compounds similar to this compound. These compounds demonstrated significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus respectively . This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.
Case Studies
- Anti-inflammatory Activity : A study focusing on the anti-inflammatory properties of related compounds found that certain derivatives exhibited significant inhibition of inflammatory markers in vitro. This suggests that this compound may have similar effects, warranting further investigation into its therapeutic applications in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. For example, derivatives showed potent antitumor activity against glioblastoma multiforme cells, indicating that structural modifications could enhance their efficacy against cancer .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C10H9FO4 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
PBPYAKIFUUFOJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)C(=O)O)F |
Origin of Product |
United States |
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